N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 4-aminobenzoic acid with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide to form N-(4-methoxybenzyl)-4-aminobenzoic acid.
Attachment of the Pyrazine Ring: The next step involves the introduction of the pyrazine ring. This can be done by reacting the intermediate with 3-(thiomorpholin-4-yl)pyrazine-2-carboxylic acid chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of nitro groups would yield amines.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: The compound can serve as a probe to study various biochemical pathways.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide would depend on its specific biological target. Generally, it may interact with proteins or enzymes, altering their function. The presence of the pyrazine and thiomorpholine rings suggests potential interactions with nucleophilic sites in proteins, possibly inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-4-aminobenzoic acid
- 3-(thiomorpholin-4-yl)pyrazine-2-carboxylic acid
- 4-methoxyphenylacetonitrile
Uniqueness
N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide is unique due to its combination of functional groups, which may confer specific biological activities not seen in simpler analogs. The presence of both a methoxyphenyl group and a thiomorpholine-pyrazine moiety provides a distinctive structural framework that can be exploited for various applications.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(3-thiomorpholin-4-ylpyrazin-2-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-29-19-6-2-17(3-7-19)16-26-22(28)18-4-8-20(9-5-18)30-23-21(24-10-11-25-23)27-12-14-31-15-13-27/h2-11H,12-16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOFBWYONZGSKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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